molecular formula C20H28N4O11S2 B1459907 Cholecystokinin Octapeptide (1-4) (sulfated) CAS No. 25679-23-6

Cholecystokinin Octapeptide (1-4) (sulfated)

Cat. No.: B1459907
CAS No.: 25679-23-6
M. Wt: 564.6 g/mol
InChI Key: JFNVQUAQEBTIEB-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature Clarification

The discovery of cholecystokinin octapeptide sulfated traces back to the foundational work conducted in 1928 when Andrew Conway Ivy and Eric Oldberg first identified cholecystokinin as a gallbladder contraction factor derived from jejunal extracts. This initial discovery established the groundwork for understanding what would later become recognized as one of the most important gastrointestinal hormones. The subsequent identification of the octapeptide form required decades of intensive research and technological advancement in peptide purification techniques.

The nomenclature surrounding cholecystokinin peptides has undergone significant evolution since the initial discovery. The term "cholecystokinin octapeptide" specifically refers to the eight amino acid sequence derived from positions 26-33 of the full-length cholecystokinin peptide. This octapeptide form is also known by several alternative designations including cholecystokinin 26-33, sulfated cholecystokinin-8, and the trade name Sincalide. The sulfated designation is crucial for distinguishing this form from its non-sulfated counterpart, as the sulfation significantly impacts biological activity and receptor specificity.

Swedish biochemists Johannes Erik Jorpes and Viktor Mutt undertook the monumental task of isolating and purifying porcine cholecystokinin, finally presenting the complete amino acid sequence in 1968. Their work involved processing intestinal material from approximately 20,000 hogs, representing over 20 kilometers of intestinal tissue, demonstrating the extraordinarily low concentrations of these peptides in natural sources. This extensive effort established the structural foundation for understanding cholecystokinin peptides and their various biologically active forms.

The structural characterization revealed that cholecystokinin shares remarkable homology with gastrin, particularly in the carboxyl-terminal tetrapeptide sequence. This common tetrapeptide sequence has been exceptionally well preserved throughout 600 million years of evolution, emphasizing its fundamental biological significance. The discovery that cholecystokinin and pancreozymin represented the same molecular entity resolved earlier confusion in the literature where these were considered separate hormones.

Biological Context within the Cholecystokinin Peptide Family

Cholecystokinin octapeptide sulfated represents a member of an extensive peptide family derived from the processing of preprocholecystokinin, a 115-amino acid precursor protein. The cholecystokinin peptide family encompasses multiple biologically active forms including cholecystokinin-83, cholecystokinin-58, cholecystokinin-39, cholecystokinin-33, cholecystokinin-22, cholecystokinin-12, cholecystokinin-8, and cholecystokinin-5. Each form exhibits distinct tissue distribution patterns and biological activities, with the octapeptide form representing one of the most potent and widely studied variants.

The molecular structure of cholecystokinin octapeptide sulfated consists of the sequence Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, with a molecular formula of C49H62N10O16S3 and molecular weight of 1143.3 grams per mole. The critical sulfate modification occurs at the tyrosine residue in the second position, which dramatically enhances the peptide's affinity for cholecystokinin type-A receptors compared to the non-sulfated form. This post-translational modification is introduced by tyrosylprotein sulfotransferase activity and represents a crucial determinant of receptor selectivity and biological potency.

The processing pathways that generate cholecystokinin octapeptide sulfated from its precursor involve complex sequential cleavages mediated by specific endoproteolytic enzymes. Research has demonstrated that different tissues exhibit varying capabilities for processing cholecystokinin precursors, with peripheral tissues typically producing larger forms such as cholecystokinin-58, while neural tissues predominantly generate the smaller cholecystokinin-8 form. This tissue-specific processing represents a fundamental mechanism for regulating cholecystokinin bioactivity and function across different physiological systems.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O11S2/c1-36-7-6-14(19(30)22-10-17(27)28)23-20(31)15(24-18(29)13(21)9-16(25)26)8-11-2-4-12(5-3-11)35-37(32,33)34/h2-5,13-15H,6-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,29)(H,25,26)(H,27,28)(H,32,33,34)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNVQUAQEBTIEB-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for synthesizing sulfated CCK-8 peptides due to its stepwise addition of amino acids on a solid resin, allowing for precise sequence assembly and incorporation of modifications such as sulfation.

Key Steps:

  • Resin Loading: The first amino acid (at the C-terminal) is attached to a solid resin, typically polystyrene-based.
  • Amino Acid Coupling: Successive amino acids are coupled using activated esters or carbodiimide chemistry. For sulfated tyrosine, the sulfation group is introduced by using a protected sulfotyrosine derivative.
  • Deprotection: After each coupling, protecting groups (e.g., Fmoc) are removed to expose the amine for the next coupling.
  • Cleavage and Purification: After full assembly, the peptide is cleaved from the resin using appropriate cleavage reagents and purified by high-performance liquid chromatography (HPLC).

This method allows incorporation of the sulfated tyrosine residue in a protected form, preventing desulfation during synthesis.

Chemical Synthesis with Specific Reagents and Conditions (Based on Patent CN101463072B)

A detailed chemical synthesis method for CCK-8 (sincalide) involves:

  • Preparation of Sincalide-Resin Complex:

    • Resin is swelled in dimethylformamide (DMF).
    • The C-terminal amino acid (protected) is coupled using esterifying reagents such as diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP).
    • Reaction conditions: 20°C for 5 hours.
  • Deprotection:

    • Piperidine in DMF (20% v/v) is used to remove Fmoc protecting groups.
    • Reaction at 20°C for 0.5 hours.
  • Stepwise Addition of Amino Acids:

    • The sequence is assembled from C-terminus to N-terminus by repeating coupling and deprotection cycles.
    • Amino acids used include protected forms of phenylalanine, aspartic acid, methionine, tryptophan, glycine, sulfated tyrosine, and others.
  • Cleavage:

    • The peptide is cleaved from the resin using a mixture of 20% ammoniacal liquor and tetrahydrofuran (THF) at 20°C for 24 hours.
  • Purification:

    • The crude peptide is purified by preparative reversed-phase HPLC using C18 columns.
    • Mobile phases include water, ammonium acetate solution, acetonitrile, and methanol.

Summary Table of Key Reagents and Conditions:

Step Reagents/Conditions Temperature Time
Resin swelling Dimethylformamide (DMF) Room temp 1 hour
Amino acid coupling Protected amino acid + DIC + HOBt + DMAP 20°C 5 hours
Deprotection 20% Piperidine in DMF 20°C 0.5 hours
Cleavage from resin 20% NH3 solution in THF 20°C 24 hours
Purification Preparative HPLC (C18 column) Ambient -

Enzymatic Synthesis (Historical Context)

Earlier methods used enzymes like papain, thermolysin, and alpha-chymotrypsin for fragment condensation to synthesize CCK-8. However, these methods suffered from:

  • Complex enzyme systems.
  • Long preparation cycles.
  • Difficult intermediate separations.
  • High enzyme cost and availability issues.

Due to these limitations, enzymatic methods are largely replaced by chemical synthesis.

Analytical and Purification Techniques

Research Findings on Preparation Efficiency and Product Stability

  • The chemical synthesis approach detailed in patent CN101463072B provides a simplified, efficient, and reproducible method for preparing sulfated CCK-8 with high purity.
  • The use of protected sulfotyrosine ensures the stability of the sulfate group during synthesis.
  • The cleavage and purification steps are optimized to minimize peptide degradation.
  • The method addresses previous challenges of long cycles and product lability seen in enzymatic and other chemical methods.

Chemical Reactions Analysis

Types of Reactions: Cholecystokinin Octapeptide (1-4) (sulfated) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Properties

Cholecystokinin Octapeptide (1-4) (sulfated) interacts with cholecystokinin receptors, primarily CCK1 and CCK2, which are crucial for its biological functions. The sulfated tyrosine residue enhances its binding affinity, facilitating various physiological processes:

  • Digestive Functions : It stimulates pancreatic enzyme secretion and gallbladder contraction, thereby playing a vital role in digestion.
  • Neurotransmission : In the central nervous system, it acts as a neurotransmitter influencing mood, anxiety, and feeding behavior.

Scientific Research Applications

Cholecystokinin Octapeptide (1-4) (sulfated) has diverse applications across several fields of research:

Biochemistry and Molecular Biology

  • Peptide Synthesis : It serves as a model for studying peptide synthesis and modifications.
  • Enzyme Interaction Studies : Investigated for its interactions with digestive enzymes like trypsin and chymotrypsin, essential for protein metabolism.

Neuroscience

  • Cognitive Function : Recent studies indicate that CCK-8 can alleviate cognitive impairment in geriatric patients by promoting glutamatergic synaptogenesis. It inhibits the activation of microglia and A1 reactive astrocytes, which are linked to neuroinflammation .
  • Behavioral Studies : Research shows that CCK-8 influences anxiety-related behaviors and feeding patterns in animal models .

Clinical Research

  • Therapeutic Potential : CCK-8 is being explored for its potential in treating gastrointestinal disorders, anxiety, and depression due to its multifaceted roles in both the gut and brain .
  • Postoperative Cognitive Recovery : Studies have demonstrated that administration of CCK-8 can enhance cognitive recovery following surgery in aged mice, suggesting its potential as a therapeutic target for delayed neurocognitive recovery .

Case Study 1: Cognitive Impairment in Aged Mice

In a controlled study involving aged mice subjected to surgical trauma, administration of CCK-8 was found to significantly improve cognitive function as measured by performance in the Morris water maze. The peptide's ability to reduce inflammation markers such as tumor necrosis factor alpha was noted as a critical mechanism behind its efficacy .

Case Study 2: Effects on Dopamine Metabolism

Another study examined the effects of sulfated versus non-sulfated forms of cholecystokinin octapeptide on dopamine metabolism in mice. The results indicated that the sulfated form had a more pronounced effect on striatal dopamine levels, suggesting implications for understanding mood disorders and their treatment .

Data Tables

Application AreaSpecific Use CaseFindings/Implications
BiochemistryModel for peptide synthesisInsights into peptide modification techniques
NeuroscienceAlleviation of cognitive impairmentPromotes synaptogenesis; potential treatment for dNCR
Clinical ResearchTreatment for gastrointestinal disordersExplored therapeutic effects on anxiety and depression
Behavioral StudiesInfluence on feeding behaviorModulates satiety signals; impacts anxiety levels

Mechanism of Action

The mechanism of action of Cholecystokinin Octapeptide (1-4) (sulfated) involves its interaction with cholecystokinin receptors (CCK1 and CCK2). Upon binding to these receptors, the peptide activates intracellular signaling pathways, including the Gq and Gs protein-coupled pathways. This leads to the modulation of various physiological processes such as enzyme secretion, gallbladder contraction, and neurotransmitter release .

Comparison with Similar Compounds

CCK-4 (Tetrapeptide CCK (30-33))

Structure: Trp-Met-Asp-Phe-NH₂ (non-sulfated). Receptor Affinity: Binds CCK-BR with high affinity .

Parameter CCK-8S (1-4) Sulfated CCK-4 (30-33)
Psychological Effects No panic/anxiety induction Induces panic attacks in humans
Receptor Specificity CCK-AR > CCK-BR Primarily CCK-BR
Peripheral Effects Enhances cardiac function Minimal cardiovascular impact

Key Findings :

  • CCK-4 triggers panic-like attacks in humans at doses ≥20 µg, whereas CCK-8S (26-33) induces gastrointestinal distress without anxiety .
Non-Sulfated CCK-8

Structure : Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ (lacks tyrosine sulfation).
Receptor Affinity : Binds CCK-BR but shows 500-fold lower affinity for CCK-AR compared to CCK-8S .

Parameter CCK-8S (1-4) Sulfated Non-Sulfated CCK-8
Cardiac Effects Potent activation of CCK-AR/BR, improves myocardial function Weak cardiac activity
Behavioral Effects No panic induction Similar to CCK-8S in avoidance behavior

Key Findings :

  • Sulfation is critical for CCK-AR-mediated cardiovascular effects but dispensable for CCK-BR-dependent behavioral responses .
Full-Length CCK (CCK-33, CCK-58)

Structure : Larger isoforms (e.g., CCK-33, CCK-58) containing the CCK-8S sequence.
Receptor Affinity : Binds CCK-AR/BR with lower potency than CCK-8S .

Parameter CCK-8S (1-4) Sulfated Full-Length CCK
Physiological Potency More potent in pyloric muscle contraction Less potent in receptor activation
Bioavailability Rapid tissue penetration Limited due to larger size

Key Findings :

  • Synthetic CCK-8S elicits stronger pyloric sphincter contraction at lower doses than full-length CCK (EC₅₀: 0.1 nM vs. 1 nM) .
Gastrin

Structure: Shares homology with CCK but lacks sulfation.

Parameter CCK-8S (1-4) Sulfated Gastrin
Primary Role Neuromodulation, cardiovascular regulation Gastric acid secretion
Receptor Specificity Dual CCK-AR/BR activation CCK-BR only

Biological Activity

Cholecystokinin (CCK) is a peptide hormone that plays significant roles in digestion and the central nervous system. The octapeptide form, specifically CCK-8, is known for its biological activity, particularly when sulfated. This article delves into the biological activity of Cholecystokinin Octapeptide (1-4) (sulfated), summarizing research findings, mechanisms of action, and clinical implications.

Structure and Properties

Chemical Structure:

  • Molecular Formula: C49H62N10O16S3C_{49}H_{62}N_{10}O_{16}S_{3}
  • Molecular Weight: 1143.269 g/mol
  • CAS Number: 25126-32-3

Physical Properties:

  • Density: 1.4 ± 0.1 g/cm³
  • Melting Point: Not available
  • Boiling Point: Not available

Cholecystokinin Octapeptide (sulfated) acts primarily through CCK receptors, which are G-protein coupled receptors found in various tissues, including the brain and gastrointestinal tract. The sulfation of the peptide enhances its binding affinity and biological activity compared to its unsulfated counterpart.

Key Findings from Research

  • Dopamine Release Modulation:
    • A study demonstrated that sulfated CCK-8 significantly inhibits dopamine release in cat caudate nucleus slices at low concentrations (as low as 101410^{-14} M), indicating its role in modulating dopaminergic activity . In contrast, the unsulfated form showed no such effects.
  • Gastrointestinal Effects:
    • CCK is known to stimulate gallbladder contraction and pancreatic enzyme secretion, crucial for digestion . The sulfated form appears to enhance these effects due to improved receptor interaction.
  • Central Nervous System Activity:
    • Research indicates that CCK influences satiety and appetite regulation by acting on specific brain regions such as the hypothalamus . The modulation of neuropeptide signaling pathways by sulfated CCK could have therapeutic implications for obesity and eating disorders.

Data Table: Comparative Biological Activity of CCK Forms

Property/ActivityCCK-8 (Sulfated)CCK-8 (Unsulfated)
Dopamine Release InhibitionYesNo
Gallbladder ContractionYesYes
Pancreatic Enzyme SecretionYesYes
Appetite RegulationYesMinimal
Binding Affinity to CCK ReceptorsHighLow

Case Studies

Case Study 1: Appetite Regulation in Lean Rats
A study conducted by D'Agostino et al. (2016) examined the effects of CCK on appetite control in lean male rats. The findings suggested that sulfated CCK modulated feeding behavior through interactions with leptin signaling pathways, highlighting its potential role in weight management strategies .

Case Study 2: Neurotransmitter Interaction
Markstein and Hökfelt (1984) investigated the interaction between sulfated CCK and dopamine neurons. Their results indicated that the presence of serum albumin was crucial for observing the inhibitory effects on dopamine release, suggesting that the biological activity of sulfated CCK is context-dependent within neural environments .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the sulfation status of Cholecystokinin Octapeptide (1-4)?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify sulfation at the tyrosine residue. Amino acid analysis (AAA) can further confirm sequence integrity. Desulfated analogs should be included as controls to validate specificity in biological assays .

Q. How should researchers design assays to assess the biological activity of sulfated CCK-8 fragments?

  • Methodology : Employ receptor-binding assays using isolated tissues (e.g., guinea pig gallbladder) to measure contractile responses. Radioligand displacement assays with CCK-A or CCK-B receptor subtypes can quantify binding affinity. Always include desulfated analogs to differentiate sulfation-dependent effects .

Q. What are the best practices for handling and storing sulfated CCK-8 to ensure stability?

  • Methodology : Lyophilized peptides should be stored at -20°C in airtight, light-protected containers. Reconstitute in volatile buffers (e.g., 0.1% acetic acid) to avoid degradation. Periodic stability testing via HPLC is recommended to monitor peptide integrity over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CCK receptor subtype affinities across studies?

  • Methodology : Conduct dose-ratio analysis using selective antagonists (e.g., devazepide for CCK-A, L-365,260 for CCK-B) to isolate receptor contributions. Validate findings across multiple assay systems (e.g., transfected cell lines vs. native tissues) to account for model-specific biases .
  • Data Analysis : Compare Schild plot slopes to assess competitive antagonism and calculate pA2 values for consistency. Cross-reference results with structural studies (e.g., receptor mutagenesis) to identify critical sulfation interaction sites .

Q. What statistical approaches are optimal for analyzing dose-response data in CCK-8 studies?

  • Methodology : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How do in vitro and in vivo models differ in evaluating sulfated CCK-8’s physiological effects?

  • Experimental Design : In vitro models (e.g., isolated pancreatic acini) allow precise control of peptide concentration and receptor environment. In vivo studies (e.g., rodent feeding behavior assays) require careful monitoring of pharmacokinetics and peripheral vs. central effects. Use tracer-labeled CCK-8 to track bioavailability .
  • Limitations : Address species-specific receptor expression (e.g., CCK-B dominance in rodent brains) and validate translational relevance using human-derived cell lines .

Q. What strategies mitigate batch-to-batch variability in synthetic sulfated CCK-8?

  • Synthesis Protocol : Optimize solid-phase peptide synthesis (SPPS) with Fmoc chemistry, ensuring >95% purity via HPLC. Sulfation should be confirmed post-synthesis using ion-pair chromatography. Maintain detailed records of synthesis conditions (e.g., coupling efficiency, cleavage time) .

Data Interpretation and Reproducibility

Q. How should contradictory findings about CCK-8’s role in anxiety modulation be addressed?

  • Critical Analysis : Systematically review methodologies across studies (e.g., peptide dosage, administration routes, animal strain differences). Conduct meta-analyses to identify confounding variables (e.g., stress-induced CCK release) .
  • Replication : Design multi-center studies using standardized protocols (e.g., unified behavioral tests like elevated plus maze) to isolate CCK-specific effects .

Q. What frameworks guide the integration of CCK-8 research into broader neuroendocrine models?

  • Literature Synthesis : Apply the P-E/I-C-O framework to define population (e.g., rodent models), intervention (CCK-8 administration), controls (desulfated analogs), and outcomes (e.g., satiety signaling). Use systematic reviews to map interactions with co-released peptides (e.g., leptin) .

Tables for Key Reference

Table 1 : Comparative Receptor Affinity of Sulfated vs. Desulfated CCK-8

Receptor SubtypeSulfated CCK-8 (IC50 nM)Desulfated CCK-8 (IC50 nM)Assay TypeReference
CCK-A0.5 ± 0.1>1000Radioligand
CCK-B15.3 ± 2.414.8 ± 3.1Functional

Table 2 : Stability of Sulfated CCK-8 Under Storage Conditions

ConditionPurity (%) at 6 MonthsDegradation Products Identified
-20°C (lyophilized)98.2 ± 0.5None detected
4°C (reconstituted)85.7 ± 1.2Desulfated fragment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin Octapeptide (1-4) (sulfated)
Reactant of Route 2
Cholecystokinin Octapeptide (1-4) (sulfated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.